molecular formula C17H15ClN2O B14629083 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-73-9

1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole

Cat. No.: B14629083
CAS No.: 58041-73-9
M. Wt: 298.8 g/mol
InChI Key: CSGBDRTWOZCWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound characterized by its imidazole ring structure and the presence of a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the preparation of 4-[(4-Chlorophenyl)methoxy]benzyl chloride by reacting 4-chlorophenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzhydryl)piperazine: Known for its antihistamine properties.

    1-(4-Chlorophenyl)-3-(methylphenyl)amino: Studied for its potential as an antitumor agent.

Uniqueness

1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to its specific structural features, such as the combination of an imidazole ring with a chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

58041-73-9

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

1-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]imidazole

InChI

InChI=1S/C17H15ClN2O/c18-16-5-1-15(2-6-16)12-21-17-7-3-14(4-8-17)11-20-10-9-19-13-20/h1-10,13H,11-12H2

InChI Key

CSGBDRTWOZCWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.